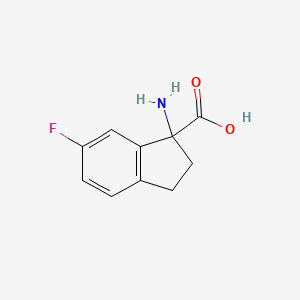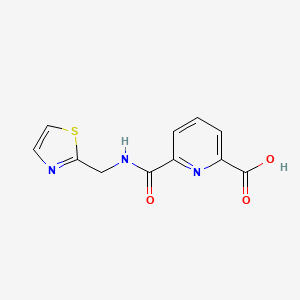
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is a synthetic compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of a thiazole ring, a picolinic acid moiety, and a carbamoyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of Thiazole to Picolinic Acid: The thiazole ring is then attached to the picolinic acid moiety through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Formation of Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage by reacting the intermediate with an isocyanate or carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and picolinic acid moieties.
Reduction: Reduced forms of the thiazole ring or carbamoyl linkage.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific plant enzymes
Wirkmechanismus
The mechanism of action of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes or other proteins that rely on zinc for their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: Similar in structure but with a pyrazolyl group instead of a thiazole ring.
6-Indazolyl-2-Picolinic Acid: Contains an indazole ring instead of a thiazole ring.
Uniqueness
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is unique due to its specific combination of a thiazole ring, picolinic acid moiety, and carbamoyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9N3O3S |
|---|---|
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
6-(1,3-thiazol-2-ylmethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3S/c15-10(13-6-9-12-4-5-18-9)7-2-1-3-8(14-7)11(16)17/h1-5H,6H2,(H,13,15)(H,16,17) |
InChI-Schlüssel |
QCGXOXAUXUBYTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)NCC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


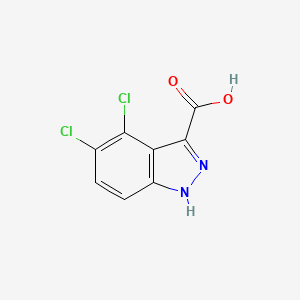
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)

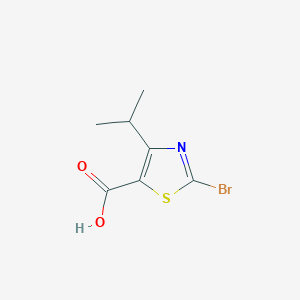

![5-Bromo-4-chloro-1-(4-methoxybenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13031415.png)
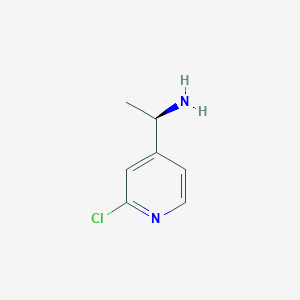
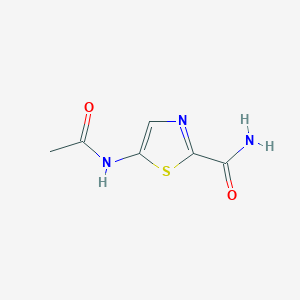
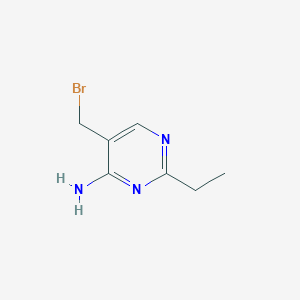
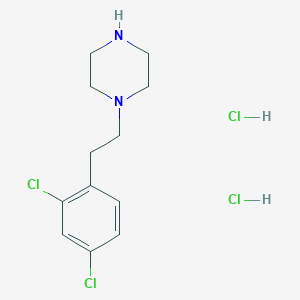

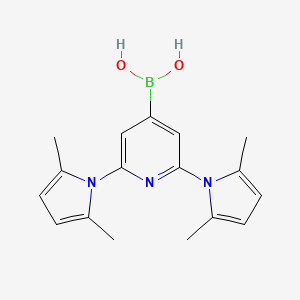
![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
